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These application notes provide a comprehensive overview and detailed protocols for the
immunohistochemical (IHC) detection of MET protein expression in tumor tissues, specifically
contextualized by the methodologies employed in the clinical development of the MET inhibitor,
Tivantinib (ARQ 197).

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand,
hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell
proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-MET axis has
been implicated in the pathogenesis and progression of numerous human cancers, including
hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and colorectal cancer.[2]
Tivantinib is a selective, non-ATP competitive, oral inhibitor of MET.[3][4] Clinical trials
investigating Tivantinib sought to identify a patient population that would derive the most
benefit, leading to the use of MET IHC as a predictive biomarker.[3][5] Notably, in a phase Il
study for advanced HCC, patients with high MET expression (MET-high) demonstrated a
significant improvement in overall survival when treated with Tivantinib compared to placebo.
[4] However, the subsequent phase Il METIV-HCC trial did not confirm this survival benefit in
the MET-high population.[6][7][8]
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These notes will detail the IHC methodology used to stratify patients in these key studies,
present the clinical trial data in a structured format, and provide diagrams of the relevant
biological and experimental workflows.

MET Signaling Pathway

The c-MET receptor, upon activation by HGF, undergoes dimerization and autophosphorylation,
creating docking sites for various downstream signaling molecules. This initiates multiple
signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cancer cell
proliferation, survival, and metastasis.
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Caption: The HGF/c-MET signaling pathway and its downstream effectors.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1684700?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Experimental Protocols

The following protocols are based on the methodology reported in the Tivantinib clinical trials

for the assessment of MET expression.

Immunohistochemistry (IHC) Staining Protocol for MET

Antibody: The pivotal Tivantinib trials utilized the CONFIRM™ anti-total MET (SP44) rabbit
monoclonal primary antibody from Ventana Medical Systems (a member of the Roche Group).

[4119]

Instrumentation: Automated staining platforms (e.g., Ventana BenchMark series) are

recommended for consistency and reproducibility.

Procedure:

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 um)
are mounted on positively charged glass slides.

Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated
through a series of graded ethanol solutions and finally water.

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed. A common method
involves incubating the slides in a Tris-based EDTA buffer (pH 8.0-9.0) at 95-100°C for 20-30
minutes.

Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a
hydrogen peroxide solution (e.g., 3% H203z) for 5-10 minutes.

Primary Antibody Incubation: The CONFIRM™ anti-total MET (SP44) antibody is applied at
an optimized dilution and incubated according to the manufacturer's instructions, typically for
30-60 minutes at room temperature.

Detection System: A polymer-based detection system (e.g., Ventana OptiView DAB IHC
Detection Kit) is used. This involves sequential incubation with a secondary antibody and a
DAB (3,3'-Diaminobenzidine) chromogen, resulting in a brown precipitate at the site of the
target antigen.
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» Counterstaining: Slides are counterstained with hematoxylin to visualize the cell nuclei.

o Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in
xylene before being coverslipped with a permanent mounting medium.

MET IHC Scoring Criteria

The scoring of MET expression in the Tivantinib studies was performed by trained pathologists
who were blinded to the clinical outcomes. The key criterion for patient selection in the METIV-
HCC trial was MET-high status, defined as:

» Staining Intensity: Moderate (2+) or strong (3+) cytoplasmic and/or membranous staining in
tumor cells.

o Percentage of Positive Cells: 250% of tumor cells exhibiting 2+ or 3+ staining intensity.[4][6]

[7181°]

Scoring System:

0: No staining or faint staining in <10% of tumor cells.

1+: Faint to weak staining in 210% of tumor cells.

2+: Weak to moderate staining in 210% of tumor cells.

3+: Strong staining in 210% of tumor cells.
MET Status Classification:
o MET-High: 250% of tumor cells with a staining intensity of 2+ or 3+.[4][6][7][8][9]

o MET-Low: All other cases not meeting the MET-High criteria.

Patient Selection and Analysis Workflow

The following diagram illustrates the workflow for patient screening and stratification in the
METIV-HCC Phase Il clinical trial.
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Caption: Workflow for MET-based patient stratification in Tivantinib trials.

Quantitative Data from Tivantinib Clinical Trials

The following tables summarize the key efficacy data from the Phase Il and Phase lll studies of
Tivantinib in advanced hepatocellular carcinoma.
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Table 1: Efficacy of Tivantinib in the Phase Il Study (ARQ
197-215)

. MET-High MET-High Hazard Ratio
Endpoint . o p-value
(Tivantinib) (Placebo) (95% CiI)

Median Overall

) 7.2 months 3.8 months 0.38 (0.18-0.81) 0.01
Survival (0OS)
Median
Progression-Free 2.2 months 1.4 months 0.45 (0.21-0.95) 0.02
Survival (PFS)
Median Time to
Progression 2.7 months 1.4 months 0.43 (0.19-0.97) 0.03

(TTP)

Data sourced from Rimassa et al. and Santoro et al. publications.[4][5][10]

Table 2: Efficacy of Tivantinib in the Phase Ill METIV-
HCC Study

) MET-High MET-High Hazard Ratio
Endpoint . o p-value
(Tivantinib) (Placebo) (95% CiI)

Median Overall

) 8.4 months 9.1 months 0.97 (0.75-1.25) 0.81
Survival (OS)
Median
Progression-Free 2.1 months 2.0 months 0.96 (0.75-1.22) 0.72

Survival (PFS)

Data sourced from the final analysis of the METIV-HCC trial.[6][7][8]

Discussion and Conclusion

The IHC-based detection of MET expression was a critical component of the Tivantinib clinical
development program. The starkly different outcomes between the Phase Il and Phase Il trials
in the MET-high HCC population underscore the complexities of biomarker development and
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patient selection.[11] While the initial Phase Il results suggested that MET IHC could effectively
identify patients likely to respond to Tivantinib, the confirmatory Phase Il study did not validate
this hypothesis.[5][6][8]

Several factors may have contributed to this discrepancy, including tumor heterogeneity, the
potential for off-target effects of Tivantinib, and the evolving landscape of HCC treatment.[11]
Nevertheless, the methodologies established in these trials for MET IHC staining and scoring
provide a valuable reference for researchers in the field. The use of a validated antibody,
standardized protocols, and centralized laboratory testing, as was done in the Tivantinib trials,
remains a best practice for robust and reproducible biomarker assessment in clinical research.

[2]3]

These application notes are intended to serve as a detailed guide for the replication and
adaptation of the MET IHC assays used in the Tivantinib studies for research and drug
development purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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